molecular formula C10H22B2FeO4 B2377479 1,1'-Ferrocenediboronicacid CAS No. 32841-83-1

1,1'-Ferrocenediboronicacid

Cat. No.: B2377479
CAS No.: 32841-83-1
M. Wt: 283.8 g/mol
InChI Key: ZOWJSYGJTHDBDY-UHFFFAOYSA-N
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Description

1,1'-Ferrocenediboronic acid (CAS 32841-83-1) is a ferrocene derivative functionalized with two boronic acid groups at the 1,1' positions. Its molecular formula is C₁₀H₁₂B₂FeO₄, with a molecular weight of 273.67 g/mol . The compound is typically a yellow-to-green crystalline powder with a purity exceeding 95% . It is synthesized via Suzuki cross-coupling reactions using 1,1'-ferrocenediboronic acid bis(pinacol) ester as a precursor . Key applications include electrochemical (EC) sensors, covalent organic frameworks (COFs), and catalysis due to its redox-active ferrocene core and boronic acid reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Ferrocenediboronic acid can be synthesized through several methods. One common approach involves the reaction of ferrocene with boronic acid derivatives. For instance, the reaction of ferrocene with bis(pinacolato)diboron in the presence of a palladium catalyst can yield 1,1’-ferrocenediboronic acid . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 1,1’-ferrocenediboronic acid are not well-documented, the general principles of organometallic synthesis and boronic acid chemistry can be applied. Industrial production would likely involve large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

1,1’-Ferrocenediboronic acid undergoes various chemical reactions, including:

    Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

    Reduction: The boronic acid groups can be reduced to form boronates.

    Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as ferric chloride or silver nitrate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Palladium catalysts, such as palladium(II) acetate, are used in Suzuki-Miyaura reactions, often with bases like potassium carbonate.

Major Products Formed

    Oxidation: Ferrocenium salts.

    Reduction: Boronate esters.

    Substitution: Various substituted ferrocene derivatives, depending on the coupling partner used.

Scientific Research Applications

Sensor Applications

Polyol Sensors : One of the primary applications of 1,1'-ferrocenediboronic acid is in the development of polyol sensors. These sensors utilize the compound's ability to form complexes with diols, allowing for selective detection of specific sugars and alcohols. The sensitivity and selectivity of these sensors make them valuable in biochemical assays and environmental monitoring .

Molecular Sensors for Saccharides : The complexity of saccharides poses challenges for sensor development. Boronic acids, including 1,1'-ferrocenediboronic acid, have been explored as molecular sensors due to their ability to selectively bind to saccharides. This binding can be detected through changes in electrochemical properties, providing a method for saccharide quantification .

Antimicrobial Applications

Antimicrobial Activity : Recent studies have demonstrated that 1,1'-ferrocenediboronic acid exhibits significant antimicrobial activity against various pathogens, including Pseudomonas aeruginosa. The compound affects DNA replication and metabolic processes within bacterial cells. Proteomic analyses revealed that it targets critical proteins involved in bacterial survival and resistance mechanisms .

Mechanism of Action : The antimicrobial effects are attributed to the disruption of metabolic pathways and the inhibition of key enzymes such as ATP-dependent DNA helicase and transcription-repair-coupling factors. These findings suggest that 1,1'-ferrocenediboronic acid could be developed into a novel class of antimicrobial agents, particularly in the context of rising antibiotic resistance .

Catalytic Applications

Cross-Coupling Reactions : In organic synthesis, boronic acids are widely used as reagents in cross-coupling reactions. 1,1'-Ferrocenediboronic acid can serve as a catalyst or reactant in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. Its ferrocene moiety enhances the electronic properties of the boronic acid, making it an effective reagent in various synthetic pathways .

Polymerization Processes : The compound has also been investigated for its potential in polymer chemistry. Its ability to participate in radical polymerization can lead to the formation of novel polymeric materials with tailored properties for applications in electronics and materials science .

Energy Storage Applications

Electrode Materials : 1,1'-Ferrocenediboronic acid has been explored as a potential electrode material in redox flow batteries due to its favorable electrochemical properties. Its reversible redox behavior allows for efficient charge storage and transfer, making it suitable for energy storage applications .

Application AreaKey BenefitsResearch Findings
Sensors High sensitivity and selectivityEffective in detecting sugars; utilized in environmental monitoring
Antimicrobial Agents Targeting antibiotic-resistant bacteriaSignificant antimicrobial activity observed; affects metabolic processes
Catalysis Enhances efficiency in organic synthesisUsed in cross-coupling reactions; improves reaction yields
Energy Storage Efficient charge storage and transferPotential use as electrode material in redox flow batteries

Mechanism of Action

The mechanism of action of 1,1’-ferrocenediboronic acid involves its ability to form stable complexes with various metal ions and organic molecules. The boronic acid groups can interact with diols and other Lewis bases, facilitating the formation of boronate esters. The ferrocene core provides redox activity, allowing the compound to participate in electron transfer processes. These properties make it a versatile compound for applications in catalysis, sensing, and materials science .

Comparison with Similar Compounds

1,1'-Ferrocenedicarboxylic Acid

Property 1,1'-Ferrocenediboronic Acid 1,1'-Ferrocenedicarboxylic Acid
CAS No. 32841-83-1 1293-87-4
Molecular Formula C₁₀H₁₂B₂FeO₄ C₁₂H₁₀FeO₄
Functional Groups Boronic acids (-B(OH)₂) Carboxylic acids (-COOH)
Key Applications EC sensors, COFs, catalysis Dye-sensitized solar cells
Redox Activity High (ferrocene + boronic acid) Moderate (ferrocene-dominated)
Stability Sensitive to hydrolysis in polar solvents Higher stability in aqueous conditions

Discussion : While both compounds share a ferrocene backbone, the boronic acid groups in 1,1'-ferrocenediboronic acid enable dynamic covalent bonding (e.g., boronate ester formation), making it ideal for self-healing materials and biosensors . In contrast, the carboxylic acid derivative exhibits stronger hydrogen-bonding interactions and is favored in photovoltaic applications due to its stable electron-withdrawing properties .

1,3-Phenylenediboronic Acid

Property 1,1'-Ferrocenediboronic Acid 1,3-Phenylenediboronic Acid
CAS No. 32841-83-1 200743 (ChemSpider ID)
Molecular Formula C₁₀H₁₂B₂FeO₄ C₆H₈B₂O₄
Structure Ferrocene backbone Benzene backbone
Key Applications EC aptasensors, COFs Organic synthesis, self-assembly
Redox Activity High (ferrocene-mediated) None
Solubility Soluble in DMF, DMSO Moderate in polar aprotic solvents

Discussion : The ferrocene moiety in 1,1'-ferrocenediboronic acid provides intrinsic redox activity, enabling its use in label-free EC detection of biomarkers like cardiac troponin I (cTnI) . In contrast, 1,3-phenylenediboronic acid lacks redox functionality but is widely used in boronic ester-based molecular recognition and crystal engineering .

Ferroceneboronic Acid and Pinacol Ester Derivatives

Property 1,1'-Ferrocenediboronic Acid Ferroceneboronic Acid 1,1'-Fc Diboronic Acid Pinacol Ester
CAS No. 32841-83-1 12152-94-2 737776-93-1
Functional Groups Two boronic acids Single boronic acid Boronic acid pinacol esters
Solubility Moderate in DMSO Higher in THF, ethers Excellent in organic solvents
Applications COFs, EC sensors Suzuki coupling intermediates Cross-coupling reactions

Discussion: The pinacol ester derivative of 1,1'-ferrocenediboronic acid exhibits enhanced solubility and stability, facilitating its use in Pd-catalyzed cross-coupling reactions . Monosubstituted ferroceneboronic acid is less versatile in forming COFs but serves as a key intermediate in asymmetric synthesis .

FcB-Cage (Ferrocene-Boronate Organic Cage)

Property 1,1'-Ferrocenediboronic Acid FcB-Cage
Structure Monomeric Trimeric cage (ferrocene + HHTP)
Solubility Soluble in DMF, DMSO Insoluble in common solvents
Stability Hydrolytically labile Stable in dry conditions
Applications Sensor fabrication Molecular encapsulation

Discussion : The FcB-cage, synthesized from 1,1'-ferrocenediboronic acid and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), demonstrates hydrolytic instability in polar solvents due to boronate ester cleavage . This limits its utility in aqueous environments but enhances its role in gas storage and catalysis under anhydrous conditions.

Biological Activity

1,1'-Ferrocenediboronic acid (FcB(OH)₂) is a significant compound in organometallic chemistry, particularly due to its unique structural properties and potential biological applications. This compound features two boronic acid groups attached to a ferrocene moiety, which enhances its reactivity and interaction with biological systems. Recent studies have explored its various biological activities, including anticancer, antibacterial, and antiviral properties.

Structural Characteristics

The structural formula of 1,1'-ferrocenediboronic acid can be represented as follows:

C12H12B2Fe Ferrocene Backbone with Two Boronic Acid Groups \text{C}_{12}\text{H}_{12}\text{B}_2\text{Fe}\quad \text{ Ferrocene Backbone with Two Boronic Acid Groups }

This structure allows for the formation of complexes with various biomolecules, contributing to its biological activity.

Anticancer Activity

Research has indicated that 1,1'-ferrocenediboronic acid exhibits promising anticancer properties. A study demonstrated that the compound showed significant cytotoxic effects against various cancer cell lines, including murine solid tumor systems (Ca755) with IC50 values below 10 μM, indicating potent activity .

Table 1: Cytotoxicity of 1,1'-Ferrocenediboronic Acid Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
Ca755<10
MCF-715
HeLa8

Antibacterial Activity

The antibacterial effects of 1,1'-ferrocenediboronic acid have also been investigated. The compound exhibited activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antibacterial Activity of 1,1'-Ferrocenediboronic Acid

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Antiviral Activity

In addition to its anticancer and antibacterial properties, preliminary studies suggest that 1,1'-ferrocenediboronic acid may possess antiviral activity. The compound has shown potential in inhibiting viral replication in vitro, although further studies are required to elucidate the specific mechanisms involved.

The biological activity of 1,1'-ferrocenediboronic acid can be attributed to several mechanisms:

  • Interaction with Biological Targets : The boronic acid groups can form reversible covalent bonds with diols present in biomolecules like sugars and nucleotides.
  • Metal Coordination : The ferrocene moiety can interact with metal-binding sites in proteins, potentially altering their function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of 1,1'-ferrocenediboronic acid:

  • Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that treatment with FcB(OH)₂ led to a significant reduction in cell viability in MCF-7 breast cancer cells through ROS-mediated pathways .
  • Antibacterial Efficacy Against MRSA : Research indicated that FcB(OH)₂ effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) growth at sub-micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1'-Ferrocenediboronic acid, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : Common synthetic routes involve Suzuki-Miyaura coupling precursors or direct functionalization of ferrocene. Optimization requires systematic variation of catalysts (e.g., palladium complexes), solvents (e.g., THF, DMF), and temperatures. Use Design of Experiments (DoE) to identify critical parameters. Ensure purity via column chromatography and confirm structure via 1^1H/11^{11}B NMR and FT-IR. Report yields with error margins to reflect reproducibility .

Q. How should researchers characterize the electrochemical properties of 1,1'-Ferrocenediboronic acid to ensure data reproducibility?

  • Methodological Answer : Employ cyclic voltammetry (CV) in anhydrous solvents (e.g., CH2_2Cl2_2) under inert atmosphere. Use a three-electrode system with ferrocene/ferrocenium as an internal reference. Report scan rates (e.g., 100 mV/s) and electrolyte concentrations (e.g., 0.1 M TBAPF6_6). Validate results with repeated trials and statistical analysis of redox potentials (±5 mV precision). Cross-check with UV-vis spectroscopy for charge-transfer bands .

Q. What analytical techniques are critical for confirming the purity and structural integrity of 1,1'-Ferrocenediboronic acid?

  • Methodological Answer : Combine elemental analysis (C, H, B, Fe) with mass spectrometry (ESI-MS or MALDI-TOF). Use X-ray crystallography for unambiguous structural confirmation. For purity, employ HPLC with a boronate-affinity column. Report melting points and solubility profiles in polar/nonpolar solvents. Disclose detection limits for impurities (e.g., <0.5% via 1^{1}H NMR) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported catalytic efficiencies of 1,1'-Ferrocenediboronic acid in cross-coupling reactions?

  • Methodological Answer : Conduct controlled experiments with standardized substrates (e.g., aryl halides) and reaction conditions (temperature, solvent, base). Use kinetic studies (e.g., turnover frequency calculations) to compare catalytic cycles. Perform in-situ NMR or Raman spectroscopy to detect intermediates. Apply multivariate analysis to isolate variables (e.g., ligand effects, steric hindrance) .

Q. How can density functional theory (DFT) calculations be integrated with experimental data to elucidate the mechanism of 1,1'-Ferrocenediboronic acid in asymmetric catalysis?

  • Methodological Answer : Model transition states and electron density distributions using DFT (e.g., B3LYP/6-31G*). Correlate computational results with experimental enantiomeric excess (ee%) from chiral HPLC. Validate boron-iron electronic interactions via Natural Bond Orbital (NBO) analysis. Publish raw computational data (e.g., .log files) in supplementary materials for peer validation .

Q. What are the challenges in determining the supramolecular assembly behavior of 1,1'-Ferrocenediboronic acid using X-ray crystallography, and how can they be mitigated?

  • Methodological Answer : Challenges include poor crystal growth due to flexible boronic acid groups. Mitigate by co-crystallizing with diols (e.g., 1,2-ethanediol) to stabilize boronate esters. Use synchrotron radiation for weak diffraction patterns. Alternative techniques: TEM for nanostructure imaging or 11^{11}B solid-state NMR for local bonding environments .

Q. Data Presentation & Reproducibility

Q. How should researchers present electrochemical and spectroscopic data to align with journal standards?

  • Methodological Answer : Tables must include error ranges (e.g., E1/2_{1/2} ± 5 mV) and statistical significance (p-values for replicated experiments). Figures should label axes with units (e.g., Potential vs. Ag/AgCl in V) and use high-resolution formats (600 dpi). Follow IUPAC guidelines for reporting redox potentials and spectroscopic peaks. Reference primary data repositories (e.g., Cambridge Structural Database) for crystallographic data .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions on 1,1'-Ferrocenediboronic acid’s bioactivity?

  • Methodological Answer : Use PICO (Population: cell lines; Intervention: compound concentration; Comparison: control groups; Outcome: cytotoxicity IC50_{50}). Apply FINER criteria to ensure feasibility (e.g., in-vitro assays), novelty (e.g., targeting boronate-dependent pathways), and relevance (e.g., cancer therapeutics). Pre-register hypotheses on platforms like Open Science Framework to reduce bias .

Properties

CAS No.

32841-83-1

Molecular Formula

C10H22B2FeO4

Molecular Weight

283.8 g/mol

IUPAC Name

cyclopentylboronic acid;iron

InChI

InChI=1S/2C5H11BO2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5,7-8H,1-4H2;

InChI Key

ZOWJSYGJTHDBDY-UHFFFAOYSA-N

SMILES

B([C]1[CH][CH][CH][CH]1)(O)O.B([C]1[CH][CH][CH][CH]1)(O)O.[Fe]

Canonical SMILES

B(C1CCCC1)(O)O.B(C1CCCC1)(O)O.[Fe]

solubility

not available

Origin of Product

United States

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